[6-(4-Fluorophenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](4-methylpiperazin-1-yl)methanone
Description
6-(4-FLUOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Properties
Molecular Formula |
C24H21FN4O2 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
[6-(4-fluorophenyl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C24H21FN4O2/c1-28-11-13-29(14-12-28)24(30)19-15-20(16-7-9-18(25)10-8-16)26-23-21(19)22(27-31-23)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 |
InChI Key |
FCZLEVKDLABLAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-FLUOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Isoxazole Ring: This step involves the cyclization of a suitable precursor to form the isoxazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Introduction of Fluorophenyl and Phenyl Groups: The fluorophenyl and phenyl groups are introduced through a series of substitution reactions. These reactions may require the use of palladium catalysts and ligands to facilitate the coupling reactions.
Attachment of Piperazine Moiety: The final step involves the attachment of the piperazine moiety to the isoxazole ring. This step typically requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-FLUOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using ligands such as triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-FLUOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, 6-(4-FLUOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 6-(4-FLUOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-FLUOROPHENYL)-3-PHENYLISOXAZOLE]
- 6-(4-CHLOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE
- 6-(4-FLUOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE
Uniqueness
The uniqueness of 6-(4-FLUOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE lies in its specific combination of functional groups and its structural configuration. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
